molecular formula C9H10N4O2S B2975657 ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate CAS No. 112267-06-8

ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B2975657
CAS No.: 112267-06-8
M. Wt: 238.27
InChI Key: REXGBNCZFZQRSW-UHFFFAOYSA-N
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Description

“Ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate” is a compound that belongs to the class of heterocyclic compounds known as thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This plays a significant role in drug–target protein interaction .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available resources, related compounds have been used in various reactions . For example, acylation of the amino group of oxadiazoles with some acid chlorides has been reported .

Scientific Research Applications

Synthesis and Chemical Reactions

Selective Synthesis of Pyrazolopyridines : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is utilized in the selective synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds are intermediates for producing 1-unsubstituted analogs, demonstrating the versatility of ethyl amino pyrazole derivatives in heterocyclic chemistry (Lebedˈ et al., 2012).

Auxin Activities and Synthesis of Acylamides : A study on the synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and its further processing into pyrazole carboxylic acids showcases the compound's role in creating biologically active molecules. Though the auxin activities of the synthesized compounds were not high, the research underlines the chemical's utility in developing new compounds with potential agricultural applications (Yue et al., 2010).

Biological Activities

Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have shown promising antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, highlighting the potential of ethyl amino pyrazole derivatives in therapeutic applications (Hafez et al., 2016).

Biochemical Analysis

Biochemical Properties

The biochemical properties of ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate are largely determined by its interactions with enzymes, proteins, and other biomolecules. For instance, it has been found that certain thiazole derivatives can exhibit significant anti-cancer activities, potentially through interactions with key amino acid residues

Cellular Effects

In terms of cellular effects, this compound may influence cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism. For example, some thiazole derivatives have been shown to exhibit cytotoxic effects on multiple human cancer cell lines

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

ethyl 5-amino-1-(1,3-thiazol-2-yl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c1-2-15-8(14)6-5-12-13(7(6)10)9-11-3-4-16-9/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXGBNCZFZQRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=CS2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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